Mebeverine has been investigated for the treatment of Irritable Bowel Syndrome and Post-cholecystectomy Gastrointestinal Spasms.
Mebeverine
CAS No.: 3625-06-7
Cat. No.: VC0534861
Molecular Formula: C25H35NO5
Molecular Weight: 429.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3625-06-7 |
|---|---|
| Molecular Formula | C25H35NO5 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 |
| Standard InChI Key | VYVKHNNGDFVQGA-UHFFFAOYSA-N |
| SMILES | CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC |
| Canonical SMILES | CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC |
| Appearance | Solid powder |
Introduction
Pharmacological Properties
Mechanism of Action
Mebeverine exerts its effects through multiple pathways:
-
Direct smooth muscle relaxation: Inhibits calcium influx into smooth muscle cells, reducing spasms .
-
Local anesthetic activity: Blocks sodium channels, dampening nerve-mediated contractions .
-
Noradrenaline reuptake inhibition: Enhances sympathetic nervous system activity, promoting muscle relaxation .
-
Weak phosphodiesterase inhibition: Increases cyclic AMP levels, further relaxing smooth muscle .
In preclinical studies, mebeverine demonstrated 3–5 times greater spasmolytic activity than papaverine in animal models . Its selectivity for hypermotile states allows normalization of bowel function without inducing constipation .
Clinical Efficacy
Table 1: Key Clinical Trial Outcomes
| Study Design | Population | Dose | Outcome (vs. Placebo) | Source |
|---|---|---|---|---|
| RCT (Double-Blind) | IBS-D | 135 mg TID | Pain reduction: RR 1.33 | |
| Open-Label Comparison | IBS-M | 200 mg BID | Global improvement: RR 1.12 |
Dosage and Formulations
-
Standard dose: 135 mg three times daily, 20 minutes before meals .
-
Modified-release formulations: 200 mg twice daily shows comparable efficacy to immediate-release tablets, with improved patient compliance .
| Adverse Effect | Incidence (%) | Severity | Management |
|---|---|---|---|
| Skin Rash | 1.7 | Mild | Antihistamines |
| Dizziness | 3.3 | Moderate | Dose reduction |
| Anaphylaxis | <0.1 | Severe | Emergency intervention |
Contraindications
Pharmacokinetics
Absorption and Metabolism
-
Absorption: Rapidly hydrolyzed to veratric acid and mebeverine alcohol; peak plasma concentrations () at 1–3 hours .
-
Metabolism: Hepatic hydrolysis via esterases; no cytochrome P450 involvement .
-
Excretion: 95% renal excretion as metabolites within 24 hours .
Table 3: Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Condition | Source |
|---|---|---|---|
| 267.71 ± 67.05 ng/mL | Steady-state | ||
| 3.00 ± 0.93 hours | Fasted | ||
| Half-life | 4.325 ± 1.881 hours | Single dose |
Recent Research and Developments
Combination Therapies
A 2025 Phase III trial () is evaluating mebeverine + simethicone for IBS with bloating, showing preliminary reductions in pain (NRS-11 score: −2.4 vs. −1.8, ) .
Pharmacogenomic Insights
Emerging data suggest polymorphisms in esterase genes may influence metabolite levels, though clinical relevance remains unclear .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume